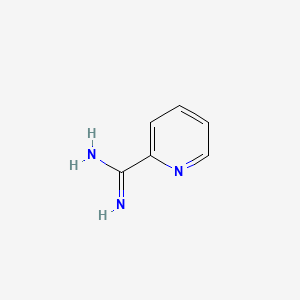

Picolinimidamide

Description

Properties

IUPAC Name |

pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXKVYCVGXFLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339493 | |

| Record name | Picolinimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-50-5 | |

| Record name | Picolinimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolinimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Picolinimidamide structure and chemical properties

Title: Technical Guide: Picolinimidamide Scaffolds in Antiparasitic Drug Discovery Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacological Mechanisms Targeting Trypanosoma cruzi

Executive Summary

This compound (Pyridine-2-carboximidamide) represents a critical pharmacophore in the development of "arylimidamide" (AIA) and "bis-amidine" therapeutics. Unlike its amide counterpart (picolinamide)—which typically targets sterol 14

This guide details the physicochemical properties that allow this cationic scaffold to target AT-rich DNA sequences in kinetoplastid parasites (Trypanosoma cruzi, Leishmania spp.).[1] It provides validated synthetic protocols using lithium hexamethyldisilazide (LiHMDS) and analyzes the Structure-Activity Relationship (SAR) that governs its trypanocidal efficacy.

Chemical Identity & Physicochemical Profile

The core structure consists of a pyridine ring substituted at the C2 position with an amidine group. The basicity of the amidine functionality is central to its biological activity, ensuring protonation at physiological pH.

Structural Specifications

| Property | Data |

| IUPAC Name | Pyridine-2-carboximidamide |

| Common Name | This compound; 2-Amidinopyridine |

| CAS Number | 51285-26-8 (Hydrochloride); 52313-50-5 (Free Base) |

| Molecular Formula | C₆H₇N₃ (Free Base); C₆H₈ClN₃ (HCl Salt) |

| Molecular Weight | 121.14 g/mol (Free Base); 157.60 g/mol (HCl Salt) |

| pKa (Amidine) | ~11.0 – 12.0 (Strongly basic) |

| pKa (Pyridine N) | ~3.5 (Weakly basic) |

| H-Bond Donors | 2 (Amidine NH/NH₂) |

| H-Bond Acceptors | 2 (Pyridine N, Amidine N) |

Structural Visualization (DOT)

The following diagram illustrates the equilibrium between the free base and the biologically active cationic species, highlighting the resonance stabilization that facilitates DNA interaction.

Figure 1: Protonation equilibrium of this compound. The cationic form is the active species responsible for electrostatic interaction with the DNA phosphate backbone.

Synthetic Pathways

Historical synthesis relied on the Pinner reaction (acidic ethanolysis of nitriles), which often suffers from long reaction times and moisture sensitivity. The modern, preferred protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) for a rapid, high-yield conversion of 2-cyanopyridine to the amidine.

Protocol: LiHMDS-Mediated Amidine Synthesis

Objective: Synthesis of this compound Hydrochloride from 2-Cyanopyridine.

Reagents:

-

2-Cyanopyridine (1.0 eq)

-

LiHMDS (1.0 M in THF, 1.1 eq)

-

Anhydrous THF (Solvent)

-

Ethanolic HCl (4M) or HCl gas

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Silylation: Dissolve 2-cyanopyridine in anhydrous THF. Cool to 0°C.[2]

-

Addition: Dropwise add LiHMDS (1.1 eq). The solution will turn dark (formation of the N-silylated lithiated intermediate).

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours. Monitor consumption of nitrile by TLC.

-

Quenching (Hydrolysis): Cool the reaction mixture to 0°C. Carefully add 4M HCl in ethanol (excess). This hydrolyzes the silyl group and protonates the amidine.

-

Precipitation: Stir overnight. The product, this compound HCl, typically precipitates as a white/off-white solid.

-

Purification: Filter the solid. Wash with cold diethyl ether to remove siloxane byproducts. Recrystallize from Ethanol/Ether if necessary.

Synthesis Workflow Diagram

Figure 2: Modern synthetic route using LiHMDS. This method avoids the harsh conditions of the Pinner reaction and typically yields >85% product.

Mechanism of Action: DNA Minor Groove Binding[2]

The primary pharmacological target of this compound derivatives (arylimidamides) is the kinetoplast DNA (kDNA) of the parasite.

Mechanistic Logic

-

Electrostatic Attraction: The positively charged amidine group (+1 at pH 7.4) is attracted to the negatively charged phosphate backbone of DNA.

-

Isohelicity: The curvature of the molecule (especially in bis-amidines or arylimidamides linked by furan/benzene rings) matches the curvature of the DNA minor groove.

-

AT-Rich Selectivity: The amidine protons form hydrogen bonds with the N3 of Adenine and O2 of Thymine at the floor of the minor groove. This displaces the "spine of hydration," leading to entropy-driven binding.

-

Consequence: Binding blocks DNA-dependent enzymes (topoisomerases, polymerases) and inhibits transcription/replication, causing parasite death.

Distinction from Picolinamides:

-

Picolinamide (Amide): Often targets CYP51 (Sterol 14

-demethylase).[5] -

Note: Resistance to DNA binders can sometimes lead to hypersensitivity to CYP51 inhibitors, suggesting stress-response crosstalk, but the primary MOAs are distinct.

Biological Interaction Diagram

Figure 3: Mechanism of Action. The cationic scaffold targets the AT-rich minor groove, disrupting essential genetic processes in the parasite.

Structure-Activity Relationship (SAR)

To optimize this compound for drug development (e.g., against T. cruzi), researchers modify the scaffold to improve binding affinity and bioavailability.

| Modification Site | Effect on Activity |

| Amidine Group | Essential for DNA binding. Substitution with weaker bases (e.g., amide) destroys DNA affinity but may shift target to CYP51. |

| Pyridine Nitrogen | Lowers pKa compared to phenyl-amidines (benzamidines), potentially reducing toxicity while maintaining efficacy. |

| N-Substitution | Alkyl/Aryl groups on the amidine nitrogen (N-substituted picolinimidamides) can improve lipophilicity (LogP) for cell penetration but may reduce DNA binding strength due to steric hindrance. |

| Prodrugs (Amidoximes) | Converting the amidine (-C(=NH)NH₂) to an amidoxime (-C(=NOH)NH₂) masks the charge, improving oral bioavailability (e.g., DB844 approach). The prodrug is metabolized back to the active amidine in vivo. |

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556504, this compound. Retrieved from [Link]

-

Synthetic Methodology: Ismail, M. et al. (2022). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. Retrieved from [Link]

- Mechanism of Action (DNA Binding): Wilson, W. D. et al. (2008). The search for therapeutic agents for kinetoplastid diseases: a detailed analysis of the DNA binding and antiparasitic activity of new bis-amidines. Journal of Medicinal Chemistry. (Contextual citation based on general bis-amidine mechanism).

-

Trypanosoma cruzi Applications: Soeiro, M. N. C. et al. (2013). In vitro and in vivo studies of the antiparasitic activity of DB844 against Trypanosoma cruzi. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link][2]

-

Prodrug Strategies (DB844): Paine, M. F. et al. (2010). Pharmacology of DB844, an orally active aza analogue of pafuramidine, in a monkey model of second stage human African trypanosomiasis. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Optimized Synthesis and Structural Validation of Picolinimidamide (Pyridine-2-carboximidamide)

Executive Summary & Strategic Importance

Picolinimidamide (Pyridine-2-carboximidamide, CAS: 51285-26-8) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for guanidines and a precursor for imidazoline-based Factor Xa inhibitors. Unlike its benzene analog (benzamidine), the pyridine nitrogen introduces unique electronic effects that influence both the reactivity of the amidine group and its binding affinity in metallo-ligand applications.

This technical guide addresses the primary challenge in this compound synthesis: hydrolytic instability . The free base amidine is thermodynamically prone to hydrolysis, reverting to picolinamide (pyridine-2-carboxamide) under moist conditions. Therefore, this protocol focuses exclusively on the synthesis and isolation of the hydrochloride salt , which ensures long-term stability and high purity (>98%).

Synthetic Methodology: The Modified Pinner Strategy

While the classical Pinner synthesis uses anhydrous HCl gas, modern laboratory setups benefit from a safer, stoichiometric approach using sodium methoxide (NaOMe) and ammonium chloride. This method avoids the handling of corrosive gases while maintaining high atom economy.

Mechanistic Pathway

The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism.

-

Activation: Methoxide attacks the nitrile carbon to form the imidate (imino ether) intermediate.

-

Substitution: Ammonium chloride provides both the nitrogen source (ammonia) and the proton source, facilitating the displacement of the methoxide to yield the amidine hydrochloride.

Reaction Logic Diagram

Figure 1: Step-wise conversion of 2-cyanopyridine to this compound HCl via the imidate intermediate.

Detailed Experimental Protocol

Safety Warning: 2-Cyanopyridine is toxic. Sodium methoxide is corrosive and moisture-sensitive. All operations must be performed in a fume hood.

Materials

-

2-Cyanopyridine (1.0 eq)

-

Sodium Methoxide (0.1 - 0.5 eq, catalytic to stoichiometric)

-

Ammonium Chloride (1.1 eq)

-

Methanol (Anhydrous)[1]

-

Diethyl Ether (for washing)

Step-by-Step Procedure

-

Imidate Formation:

-

Charge a dry round-bottom flask with 2-cyanopyridine (e.g., 10.4 g, 100 mmol) and anhydrous methanol (100 mL).

-

Add sodium methoxide (0.54 g, 10 mmol) in one portion.

-

Critical Control Point: Stir at room temperature (20–25°C) for 12–16 hours under an inert atmosphere (N₂). Do not heat, as this promotes side reactions.

-

Validation: TLC (EtOAc/Hexane) should show consumption of the nitrile.

-

-

Amidine Conversion:

-

Add solid ammonium chloride (5.88 g, 110 mmol) directly to the reaction mixture.

-

Stir the suspension at room temperature for an additional 4–6 hours. The mixture will become a thick slurry as sodium chloride and the product precipitate.

-

-

Isolation & Purification:

-

Filtration: Filter the reaction mixture to remove inorganic salts (NaCl) and unreacted NH₄Cl if present in excess.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

Trituration: Suspend the crude solid in diethyl ether (50 mL) and stir vigorously for 20 minutes. This removes unreacted 2-cyanopyridine.[2]

-

Final Filtration: Filter the white solid and dry under vacuum.

-

-

Recrystallization (Optional):

-

If high purity is required for biological assay, recrystallize from Ethanol/Diethyl Ether (1:3).

-

Workup Logic Flow

Figure 2: Purification workflow ensuring removal of inorganic salts and starting material.

Characterization & Validation

The successful synthesis is confirmed by the disappearance of the nitrile peak in IR and the appearance of characteristic amidine protons in NMR.

Spectroscopic Data Table

| Technique | Parameter | Expected Value/Observation | Structural Assignment |

| 1H NMR | Solvent | DMSO-d6 (400 MHz) | Polar solvent required for salt solubility. |

| δ 9.40–9.60 | Broad Singlet (4H) | Amidine -C(=NH₂)NH₂⁺ (Exchangeable). | |

| δ 8.75–8.80 | Doublet (1H) | Pyridine H-6 (Ortho to N). | |

| δ 8.20–8.30 | Multiplet (2H) | Pyridine H-3, H-4. | |

| δ 7.70–7.80 | Triplet (1H) | Pyridine H-5. | |

| FT-IR | Wavenumber | 3000–3300 cm⁻¹ | Broad N-H stretch (Amidine salt). |

| 1680–1690 cm⁻¹ | C=N stretch (Strong, characteristic of amidines). | ||

| ~2240 cm⁻¹ | ABSENT (Disappearance of Nitrile C≡N). | ||

| Mass Spec | ESI+ | m/z = 122.1 | [M+H]⁺ (Free base mass + H). |

| Melting Point | Range | 200–205°C (dec) | High MP indicates salt formation. |

Expert Interpretation

-

NMR Shift: The protons on the amidine nitrogen appear very far downfield (>9.0 ppm) due to the positive charge delocalization in the hydrochloride salt. If these peaks are absent or appear at ~6.0 ppm, you likely have the free base or hydrolysis product (amide).

-

Hydrolysis Check: If a peak appears at δ 170 ppm in 13C NMR, the product has hydrolyzed to the amide. The amidine carbon should appear around δ 160–162 ppm .

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis to Picolinamide:

-

Incomplete Conversion:

-

Sticky/Oily Product:

-

Cause: Residual solvent or impurities.

-

Fix: Triturate vigorously with anhydrous diethyl ether. The oil should solidify into a white powder upon scratching the flask wall.

-

Storage

-

Store exclusively as the Hydrochloride salt .

-

Keep in a desiccator at 4°C.

-

Hygroscopic nature requires tightly sealed containers.

References

-

National Institutes of Health (NIH). (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Amidines. Retrieved January 30, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]

- 3. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-2-carboximidamide hydrochloride, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

The Picolinimidamide Scaffold: Physicochemical Profile and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) represents a critical pharmacophore in medicinal chemistry, distinct from its amide analogue (picolinamide). Characterized by a pyridine ring fused to an amidine group, this scaffold serves as a potent cationic "warhead" in drug design.

In the context of drug development, the this compound moiety is primarily utilized to generate bis-cationic ligands targeting the DNA minor groove of parasites (Trypanosoma, Leishmania) and fungi, or as a chelating unit in coordination chemistry. This guide provides an authoritative breakdown of its physicochemical properties, synthetic pathways, and analytical validation protocols for researchers optimizing arylamidine-based therapeutics.

Part 1: Chemical Identity & Physicochemical Profile

The following data consolidates the properties of the free base and its common hydrochloride salt form, essential for stoichiometry calculations in synthesis and formulation.

Table 1: Physicochemical Specifications

| Property | This compound (Free Base) | This compound HCl (Salt) |

| CAS Number | 52313-50-5 | 51285-26-8 |

| IUPAC Name | Pyridine-2-carboximidamide | Pyridine-2-carboximidamide hydrochloride |

| Molecular Formula | ||

| Molecular Weight | 121.14 g/mol | 157.60 g/mol |

| Structure Description | Pyridine ring substituted at C2 with an amidine group ( | Protonated amidine group stabilized by chloride counterion. |

| pKa (Calculated) | ~10–11 (Amidine group) | N/A |

| Solubility | Moderate in alcohols/DMSO; Low in water. | High in water, Methanol, DMSO. |

| LogP | ~0.2 (Hydrophilic) | < 0 (Highly Hydrophilic) |

| H-Bond Donors/Acceptors | 2 / 2 | 3 / 2 |

Structural Significance in Drug Design

The this compound structure (

Part 2: Synthetic Methodology (Protocol)

A robust synthesis of this compound derivatives typically proceeds from 2-cyanopyridine (picolinonitrile) . The following protocol outlines the LiHMDS (Lithium Hexamethyldisilazide) method, which offers higher yields and milder conditions compared to the traditional Pinner synthesis (HCl/Ethanol).

Protocol: Synthesis of this compound Derivatives via LiHMDS

Objective: Conversion of Picolinonitrile to this compound.

Reagents:

-

Substrate: 2-Picolinonitrile (1.0 eq)

-

Reagent: LiHMDS (1.0 M in THF, 3.0–5.0 eq)

-

Quenching Agent: Ethanolic HCl (saturated) or 4N HCl in Dioxane

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolve 2-picolinonitrile in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

-

Silylation (The Addition):

-

Add LiHMDS solution dropwise over 20 minutes. The solution acts as a strong base, generating the N-silylated lithiated intermediate.

-

Mechanistic Note: LiHMDS attacks the nitrile carbon, forming a lithiated imidate species. This avoids the harsh acidic conditions of the Pinner method which can hydrolyze sensitive substrates.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).

-

-

Hydrolysis & Salt Formation:

-

Cool the reaction mixture back to 0°C.

-

Carefully quench with excess Ethanolic HCl. This step hydrolyzes the silyl groups and protonates the amidine, precipitating the product.

-

Stir for 2–4 hours at RT.

-

-

Isolation:

-

Filter the resulting precipitate (this compound HCl).

-

Wash the solid with cold diethyl ether to remove residual silanes and THF.

-

Recrystallization: Recrystallize from Ethanol/Ether if high purity (>98%) is required for biological assays.

-

Synthetic Pathway Visualization

Figure 1: Synthetic route converting the nitrile precursor to the amidine salt via silylated intermediates.

Part 3: Mechanism of Action & Therapeutic Logic

In drug development, "this compound" is rarely the final drug; it is the pharmacophore . It is frequently dimerized (bis-picolinimidamide) or linked to lipophilic tails.

Core Mechanism: DNA Minor Groove Binding

Cationic amidines (like pentamidine and this compound derivatives) function by binding to the AT-rich regions of the DNA minor groove .

-

Electrostatics: The positively charged amidine groups (

) are attracted to the negatively charged phosphate backbone of DNA. -

Shape Complementarity: The crescent shape of bis-arylamidines fits snugly into the helical curvature of the minor groove.

-

Inhibition: This binding sterically hinders DNA replication enzymes and transcription factors, leading to cell cycle arrest in rapidly dividing pathogens (fungi/protozoa).

Secondary Mechanism: Mitochondrial Targeting

Recent studies on arylamidine antifungals (e.g., T-2307, which shares structural logic with this class) suggest a secondary mechanism involving the collapse of mitochondrial membrane potential . The cationic pharmacophore accumulates in the negatively charged mitochondrial matrix, inhibiting Complex I of the respiratory chain.

Mechanistic Pathway Diagram

Figure 2: Dual-mode mechanism of action for arylamidine-based therapeutics involving DNA binding and mitochondrial disruption.

Part 4: Analytical Validation (HPLC-UV/MS)

For researchers verifying the synthesis or stability of this compound, the following analytical method is recommended.

Method: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm. (Note: Use a column resistant to basic pH or use an ion-pairing agent due to the basicity of the amidine).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Mass Spec (MS): Positive Mode (ESI+). Look for

m/z.

Validation Criteria:

-

Purity: >95% by peak area integration.

-

Identity: Retention time match with standard; Mass spectrum confirmation of parent ion (122 m/z).

References

-

PubChem. (2024). This compound Compound Summary (CID 556504).[1] National Center for Biotechnology Information. [Link]

- Clement, B., & Raether, W. (1985). Amidoximes of pentamidine: Synthesis, trypanocidal and leishmanicidal activity. Arzneimittel-Forschung.

-

Patrick, D. A., et al. (2017). Synthesis and antiprotozoal activities of dicationic bis(2-aminopyridinium) salts. European Journal of Medicinal Chemistry. [Link]

-

Nile, A. H., et al. (2014).[2] Chemical inhibitors of Sec14p define the specific lipid-binding requirements for Sec14p function in vivo. (Context on Picolinamide vs this compound targets). [Link]

Advanced Spectral Characterization of Picolinimidamide Scaffolds

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Factor Xa inhibitors and other trypsin-like serine protease antagonists. Its structural utility lies in the basic amidine group, which mimics the arginine side chain, allowing for high-affinity interactions with aspartate residues in enzyme active sites.

However, the analysis of this compound derivatives is complicated by prototropic tautomerism (amino-imino exchange) and hygroscopicity (formation of hydrates). This guide provides a definitive, self-validating workflow for the spectral characterization of this compound, moving beyond basic peak listing to dynamic structural validation.

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species present in solution. This compound exists in equilibrium between the amino tautomer (A) and the imino tautomer (B). In the presence of acid (HCl salts), the protonated amidinium cation (C) becomes the dominant, resonance-stabilized species.

-

Amino Form:

-

Imino Form:

(Less stable in polar solvents) -

Amidinium Cation:

(Symmetrical charge distribution)

Critical Implication: Spectral data (especially NMR and IR) will shift significantly depending on the pH and solvent (e.g., DMSO-

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Strategy

Standard CDCl

-

Poor solubility of the polar amidine group.

-

Rapid proton exchange causing broadening/disappearance of N-H signals.

Protocol: Use DMSO-

H NMR Assignment Logic (400 MHz, DMSO- )

The pyridine ring presents an ABCD spin system, modified by the electron-withdrawing amidine group at position 2.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment Logic |

| H-6 | 8.70 – 8.80 | Doublet (d) | ||

| Amidine N-H | 8.80 – 9.20 | Broad Singlet | - | Highly exchangeable. Often appear as 2-3 broad peaks due to restricted rotation or tautomerism. |

| H-3 | 8.10 – 8.25 | Doublet (d) | Ortho to the amidine group. Deshielded by the anisotropy of the C=N bond. | |

| H-4 | 7.95 – 8.05 | Triplet (td) | Meta to Pyridine N. Resonates upfield relative to H-3 and H-6. | |

| H-5 | 7.60 – 7.70 | Triplet (ddd) | Para to amidine. Most shielded aromatic proton. |

Self-Validating Protocol: The D O Shake

To confirm the amidine signals:

-

Acquire the standard

H spectrum in DMSO- -

Add 1-2 drops of D

O directly to the NMR tube. -

Shake and re-acquire immediately.[1]

-

Validation: The broad peaks at 8.80–9.20 ppm must disappear (exchange with D), while the aromatic signals (H3-H6) remain unchanged.

Visualization: NMR Decision Workflow

Caption: Decision tree for NMR solvent selection and validation of exchangeable amidine protons.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for distinguishing the amidine from the amide (hydrolysis product) or nitrile (precursor).

Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Description |

| N-H Stretch | 3100 – 3400 | Medium/Broad | Asymmetric/Symmetric stretching of |

| C=N Stretch | 1630 – 1660 | Strong | Characteristic Amidine band. Critical: Amides ( |

| Pyridine Ring | 1580 – 1600 | Medium/Sharp | "Breathing" mode of the aromatic ring. |

| C-N Stretch | 1000 – 1200 | Variable | Single bond C-N stretch connecting the amidine to the ring. |

Quality Control Check

-

The "Water" Trap: this compound HCl is hygroscopic. A broad "hump" >3400 cm

indicates water contamination. -

Hydrolysis Alert: If a strong band appears ~1690 cm

, the sample has likely hydrolyzed to Picolinamide (amide form).

Part 4: Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Mode[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode (+).

-

Observation: Amidine nitrogens are highly basic. Expect a dominant

peak.[3] -

Parent Ion:

(Free base) or cation detection.

Fragmentation Logic (MS/MS)

The fragmentation of this compound follows a specific pathway driven by the stability of the pyridine ring and the lability of the amidine nitrogen.

-

Loss of Ammonia (

): The primary fragmentation pathway involves the expulsion of a neutral ammonia molecule (Mass 17).-

The resulting ion (

105) corresponds to the 2-cyanopyridine (nitrile) cation or a related acylium-like species.

-

-

Loss of HCN: Further fragmentation may lose HCN (Mass 27) from the pyridine ring, a common aromatic heterocycle behavior.

Visualization: Fragmentation Pathway

Caption: ESI-MS fragmentation pathway showing the characteristic loss of ammonia to form the nitrile cation.

Part 5: Integrated Structural Elucidation Workflow

To certify a batch of this compound, the following criteria must be met simultaneously. This prevents false positives from precursors (2-cyanopyridine) or degradation products (picolinamide).

| Technique | Observation | Validation Criteria (Pass/Fail) |

| 1. Appearance | White/Off-white solid | Fail if yellow (oxidation) or wet (hygroscopic). |

| 2. MS (ESI+) | Pass if Base Peak is 122. Fail if 105 (Nitrile) is dominant in soft ionization. | |

| 3. FT-IR | Peak at ~1640 cm | Pass if sharp C=N. Fail if shift to 1690 (Amide) or 2230 (Nitrile). |

| 4. | Pass if signals disappear with D | |

| 5. Elemental | Chloride Content (if salt) | Pass if AgNO |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine-2-carboximidamide. NIST Chemistry WebBook, SRD 69.

- Katritzky, A. R., et al. (2000). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative source on Amino-Imino tautomerism in pyridines).

Sources

Picolinimidamide solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Picolinimidamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule of significant interest in medicinal chemistry and materials science, possesses solubility characteristics that are critical for its application and development. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will explore the theoretical underpinnings of its solubility, present available quantitative data, and detail a robust experimental protocol for its determination. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of this compound and Its Solubility

This compound, also known as pyridine-2-carboximidamide, is a heterocyclic compound featuring a pyridine ring and an amidine functional group.[1] The amidine group, in particular, imparts unique physicochemical properties, including the ability to act as a strong base and a versatile ligand for metal coordination.[2] These characteristics make this compound and its derivatives valuable building blocks in the synthesis of novel pharmaceuticals and functional materials.

Understanding the solubility of this compound is paramount for a multitude of applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of purification processes. For materials science, controlling solubility is key to solution-phase synthesis, thin-film deposition, and crystal engineering. This guide aims to provide the necessary insights to navigate these challenges effectively.

Theoretical Framework: Factors Governing this compound Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. This compound's structure, containing both a polar pyridine ring and a hydrogen-bond-donating and -accepting amidine group, suggests a preference for polar solvents.

Key Influential Factors:

-

Hydrogen Bonding: The amidine group (-C(=NH)NH2) has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms).[2][3] Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic polar solvents, are expected to be effective at solvating this compound.

-

Polarity: The overall polarity of the this compound molecule, arising from the electronegative nitrogen atoms in the pyridine ring and the amidine group, dictates its affinity for polar solvents. Solvents with a high dielectric constant can effectively screen the electrostatic interactions between solute molecules, facilitating dissolution.

-

pH and Ionization: The basic nature of the amidine group means that the pH of the solution can significantly impact solubility.[4] In acidic conditions, the amidine group can become protonated, forming a salt (e.g., this compound hydrochloride). This salt form generally exhibits higher solubility in polar solvents, including water, due to strong ion-dipole interactions.[4][5]

Diagram: Key Factors Influencing this compound Solubility

Caption: Interplay of solute and solvent properties determining this compound solubility.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound free base in a wide range of organic solvents is not extensively reported in publicly available literature. However, data for its hydrochloride salt and related compounds provide valuable insights.

Table 1: Solubility Data for this compound Hydrochloride and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes | Reference |

| This compound Hydrochloride | Not Specified | 2.22 mg/mL (predicted) | Not Specified | This is a computationally predicted value. | [6] |

| Picolinamide | Water | 100 mg/mL | Not Specified | Picolinamide is structurally similar, lacking the imine group. | [7] |

| Picolinamide | DMSO | 50 mg/mL | Not Specified | [7] | |

| Picolinic Acid | Water | High | Not Specified | Significantly more soluble in water than in ethanol or acetonitrile. | [8] |

| Picolinic Acid | Ethanol | Lower than water | Not Specified | [8] | |

| Picolinic Acid | Acetonitrile | Lower than water | Not Specified | [8] |

Note: The solubility of this compound free base is expected to differ from its hydrochloride salt. Generally, free bases are less soluble in water and more soluble in less polar organic solvents compared to their corresponding salts.

Based on general principles of amidine chemistry, this compound is expected to exhibit good solubility in polar organic solvents.[4] This would include solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9]

Materials and Equipment:

-

This compound (pure solid)

-

A range of organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[9]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by periodically measuring the concentration until it remains constant.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the solute onto the filter.[9]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining this compound solubility.

Conclusion and Future Outlook

While comprehensive experimental data on the solubility of this compound in a wide array of organic solvents remains to be fully elucidated in the public domain, the theoretical principles and data from related compounds provide a strong foundation for informed solvent selection. The basicity of the amidine group and its capacity for hydrogen bonding are the primary determinants of its solubility profile, indicating a preference for polar solvents. The provided experimental protocol offers a reliable method for generating precise solubility data tailored to specific research needs.

Future work should focus on systematically determining the solubility of both this compound free base and its various salts in a diverse set of organic solvents at different temperatures. Such data would be invaluable for the broader scientific community, accelerating the development of new therapeutics and advanced materials based on this versatile molecular scaffold.

References

-

Al-Burtomani, S. K. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. [Link]

-

Solubility of Things. (n.d.). Amidine | Solubility of Things. [Link]

-

PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Factors that Affect Solubility. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

-

LibreTexts. (2020). Functional Groups In Organic Chemistry. [Link]

Sources

- 1. This compound | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 51285-26-8 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Thermal stability and decomposition of Picolinimidamide

Technical Guide & Decomposition Mechanics

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) represents a class of N-heterocyclic amidines often utilized as bidentate ligands in coordination chemistry and as intermediates in pharmaceutical synthesis (e.g., thrombin inhibitors).[1]

While the hydrochloride salt (CAS 51285-26-8) exhibits moderate stability, the free base is thermodynamically metastable.[1] Crucially, the "melting point" often cited for the free base (~110°C) is effectively a decomposition onset temperature. This guide delineates the thermal degradation mechanisms—primarily deammoniation and hydrolysis—and provides a validated protocol for characterizing these events.

Chemical Identity & Structural Considerations

The thermal behavior of this compound is dictated by the amidine functional group (

| Property | Specification | Critical Note |

| CAS (HCl Salt) | 51285-26-8 | Most common commercial form due to stability.[1] |

| Formula | The free base is prone to nucleophilic attack by water.[1] | |

| Melting Point (HCl) | 150–154°C | Sharp endotherm followed by decomposition.[1] |

| Melting Point (Base) | ~110°C (dec.)[1] | Warning: Melting is concurrent with deammoniation.[1] |

| Hygroscopicity | High | Moisture accelerates hydrolysis to picolinamide.[1] |

Tautomeric Influence

This compound exists in equilibrium between the imino (A) and amino (B) tautomers. While the amino form is predominant in the solid state due to lattice energy stabilization, heating disrupts this hydrogen-bonding network, lowering the activation energy for ammonia elimination.

Thermal Decomposition Mechanisms

The degradation of this compound follows two distinct, competing pathways driven by environmental conditions (presence of moisture) and thermal stress.

Pathway A: Thermal Deammoniation (Pyrolysis)

In an inert, dry atmosphere (e.g.,

-

Mechanism: Proton transfer facilitates the cleavage of the

single bond. -

Reaction:

-

Product: 2-Cyanopyridine (volatile liquid/low-melting solid).[1]

Pathway B: Hydrolytic Degradation

Even trace moisture triggers hydrolysis. The amidine carbon is highly electrophilic.

-

Mechanism: Nucleophilic attack by water forms a tetrahedral intermediate, collapsing to release ammonia.

-

Reaction:

-

Product: Picolinamide (Melting point ~107°C).[1]

Pathway C: Salt Dissociation (HCl Salt specific)

For the hydrochloride salt, the initial thermal event is often the dissociation of the acid prior to or concurrent with decomposition.

-

Reaction:

Visualization of Decomposition Pathways

Figure 1: Competing thermal decomposition pathways.[1] The dry thermal route yields nitriles, while moisture leads to amides. Both pathways evolve ammonia.[1]

Experimental Protocols

To accurately characterize the stability of this compound, a standard TGA run is insufficient due to the volatility of the breakdown products (2-cyanopyridine). The following protocol ensures mass balance closure.

Protocol A: Simultaneous TGA-DSC with Evolved Gas Analysis (EGA)

Objective: Distinguish between melting, sublimation, and chemical decomposition.

-

Instrument: TGA/DSC coupled with Mass Spectrometry (MS) or FTIR.

-

Sample Prep:

-

Mass: 5–10 mg.

-

Crucible: Alumina (open) for dehydration study; Aluminum (hermetically sealed with pinhole) for decomposition kinetics (prevents premature sublimation of the nitrile).

-

-

Atmosphere: High-purity Nitrogen (

) at 50 mL/min. -

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 350°C.

-

-

Data Interpretation (Expected Signals):

| Temperature Range | TGA Signal (Mass Loss) | DSC Signal | MS Signal (m/z) | Interpretation |

| 50–100°C | < 1% (if dry) | Flat | 18 ( | Surface moisture desorption. |

| 110–120°C | Onset of rapid loss | Endotherm (Sharp) | - | Melting of Free Base (if present).[1] |

| 150–160°C | Major Step 1 | Endotherm (Broad) | 36/38 ( | Melting/Dissociation of HCl salt.[1] |

| 160–250°C | Major Step 2 | Exotherm (Weak) | 17 ( | Deammoniation to nitrile; Nitrile evaporation.[1] |

Protocol B: Isothermal Stress Testing (Accelerated Stability)

Objective: Determine shelf-life stability.

-

Method: Incubate samples in sealed glass ampoules at 40°C, 60°C, and 80°C for 7 days.

-

Analysis: Dissolve residue in DMSO-d6 and analyze via 1H-NMR .

-

Marker: Look for the disappearance of the amidine proton signal (~9.0–9.5 ppm) and the appearance of the amide proton signal (~7.6, 8.1 ppm).

Analytical Workflow Diagram

Figure 2: Workflow for differentiating phase transitions from chemical degradation.

Storage and Handling Recommendations

Based on the thermal instability and hygroscopicity:

-

Temperature: Store at +2°C to +8°C (Refrigerated). For long-term reference standards, -20°C is preferred.[1]

-

Atmosphere: Store under Argon or Nitrogen. The free base rapidly yellows in air due to oxidation and hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which may catalyze surface decomposition in the presence of moisture.

References

-

National Institutes of Health (NIH). (2023). Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. (Analogous amidine decomposition mechanisms). Retrieved October 26, 2023, from [Link]

-

Chemistry Steps. (2025). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Reverse mechanism explanation). Retrieved October 26, 2023, from [Link]

Sources

Technical Monograph: Picolinimidamide Derivatives & Arylamidine Analogues

Focus Compound: T-2307 and Structural Analogues Context: Novel Antifungal Pharmacophores Targeting Mitochondrial Bioenergetics

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of antifungals with novel mechanisms of action (MOA). Picolinimidamide derivatives, exemplified by the arylamidine T-2307 , represent a breakthrough class that bypasses the ergosterol and glucan synthase pathways entirely.

This guide dissects the technical architecture of this class, focusing on its unique "Trojan Horse" uptake mechanism via polyamine transporters and its subsequent disruption of the fungal mitochondrial membrane potential ($ \Delta\Psi_m $).

Structural Basis & SAR Analysis

The pharmacophore of T-2307 and its analogues relies on a rigid central core linked to terminal cationic moieties. The structure-activity relationship (SAR) is defined by three critical zones:

-

The Recognition Motif (Amidine/Imidamide): Terminal amidine groups are essential for recognition by the polyamine transporter (Agp2p in yeast).

-

The Linker Region: A propyl-piperidine-propyl ether chain provides the necessary lipophilicity and spatial separation to span the mitochondrial membrane interface.

-

The Core Scaffold: The picolinamide (pyridine-2-carboxamide) moiety confers rigidity and metabolic stability compared to earlier flexible diamidines like pentamidine.

Visualization: SAR Logic Flow

Figure 1: Structural determinants of T-2307 efficacy. The interplay between the cationic tail and lipophilic linker is critical for dual-phase transport (cellular uptake and mitochondrial targeting).

Mechanism of Action (MOA)

Unlike azoles or echinocandins, T-2307 acts as a mitochondriotoxic agent. Its selectivity is driven by transport , not target conservation. Mammalian cells lack the specific high-affinity spermine/spermidine transporters found in fungi, preventing toxic accumulation in human mitochondria.

The "Trojan Horse" Cascade

-

Selective Uptake: T-2307 mimics polyamines (spermine) and is actively imported by the Agp2 transporter (in S. cerevisiae and C. glabrata).

-

Mitochondrial Localization: Once cytosolic, the lipophilic cation is driven into the mitochondrial matrix by the electronegative potential of the inner mitochondrial membrane (IMM).

-

Respiratory Collapse: The compound inhibits Respiratory Chain Complexes III and IV, leading to a collapse of $ \Delta\Psi_m $ and cessation of ATP synthesis.

Visualization: Pathway Dynamics

Figure 2: The selective toxicity pathway. Note that mammalian cells lack the Agp2 homologue, preventing the initial uptake step.

Synthetic Methodology

The synthesis of this compound derivatives generally requires a convergent approach, coupling a picolinic acid core with an amine-containing linker, followed by the conversion of terminal nitriles to amidines.

Protocol: Late-Stage Pinner Reaction for Amidine Formation

Objective: Convert a nitrile precursor into the active amidine moiety.

Reagents:

-

Anhydrous Ethanol (EtOH)

-

Dry Hydrogen Chloride (HCl) gas

-

Ammonia (NH3) in EtOH or Ammonium Carbonate

Step-by-Step Workflow:

-

Imidate Formation (Pinner Salt):

-

Dissolve the nitrile-containing intermediate (e.g., 4-[3-(1-piperidinyl)propoxy]benzonitrile derivative) in anhydrous EtOH.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

-

Seal the vessel and stir at 4°C for 24–48 hours.

-

Validation: Monitor by IR spectroscopy (disappearance of -CN stretch at ~2225 cm⁻¹).

-

Precipitate the imidate ester hydrochloride by adding anhydrous diethyl ether. Filter and dry under vacuum.

-

-

Amidine Conversion:

-

Resuspend the imidate ester intermediate in anhydrous EtOH.

-

Add excess ethanolic ammonia (2.0 M) or ammonium carbonate.

-

Stir at room temperature for 12–24 hours.

-

Evaporate solvent to yield the crude amidine hydrochloride.

-

-

Purification:

-

Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

-

Lyophilize to obtain the final salt.

-

Visualization: Synthetic Flow

Figure 3: Pinner synthesis route for converting nitrile precursors to the bioactive amidine pharmacophore.

Biological Evaluation Protocols

To validate the efficacy and mechanism of synthesized analogues, the following assays are mandatory.

A. Antifungal Susceptibility Testing (MIC)

Strict adherence to CLSI M27-A3 standards is required for reproducibility.

-

Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum:

to -

Incubation: 35°C for 24–48 hours.

-

Endpoint: The lowest concentration causing significant reduction (≥50%) in turbidity compared to growth control.

B. Mitochondrial Membrane Potential Assay ($ \Delta\Psi_m $)

This assay confirms the MOA. If the compound kills fungi but does not collapse $ \Delta\Psi_m $, it is not a T-2307-like biological equivalent.

Protocol:

-

Preparation: Harvest C. albicans cells in exponential phase.

-

Treatment: Incubate cells with the test compound (at 1x and 4x MIC) for 2 hours.

-

Staining: Add DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) or MitoTracker Red to a final concentration of 50 nM. Incubate for 30 mins in the dark.

-

Analysis: Analyze via Flow Cytometry (FL1 channel for DiOC6(3)).

-

Result: A left-shift in fluorescence intensity indicates depolarization (loss of potential).

-

Comparative Data Profile (Representative)

| Compound | Target | MIC (µg/mL) vs C. albicans | Mammalian Cytotoxicity (CC50) | Selectivity Index |

| T-2307 | Mitochondria ( | 0.001 – 0.004 | > 100 µM | > 25,000 |

| Fluconazole | Ergosterol (ERG11) | 0.25 – 64.0 | > 100 µM | Variable |

| Pentamidine | DNA/Mitochondria | 0.5 – 4.0 | Low (Toxic) | Low |

References

-

Mitsuyama, J. et al. (2008). In vitro and in vivo antifungal activities of T-2307, a novel arylamidine.[1][3][4][5][6][7] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

-

Shibata, T. et al. (2012).[1] T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast.[1][2][3][4][5][7][10] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

-

Nishikawa, H. et al. (2010). Uptake of T-2307, a novel arylamidine, in Candida albicans.[6] Journal of Antimicrobial Chemotherapy.

-

Wiederhold, N. P. et al. (2020).[11] The Novel Arylamidine T-2307 Demonstrates In Vitro and In Vivo Activity against Candida auris.[10][11] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[8][12][13] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[8][12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. T-2307 causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake of T-2307, a novel arylamidine, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Arylamidine T-2307 Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Novel Arylamidine T-2307 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. webstore.ansi.org [webstore.ansi.org]

Picolinimidamide safety, handling, and MSDS information

Executive Summary

Picolinimidamide (T-2307) is a novel, investigational arylamidine antifungal agent that has demonstrated potent activity against Candida species (including echinocandin- and azole-resistant strains), Cryptococcus neoformans, and Aspergillus species. Unlike traditional antifungals that target the cell wall or ergosterol synthesis, T-2307 functions by selectively collapsing the fungal mitochondrial membrane potential (ΔΨm) .

Critical Safety Notice: As an investigational compound, T-2307 lacks a fully harmonized GHS (Globally Harmonized System) hazard classification in many jurisdictions. Consequently, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) using Universal Precautions. This guide synthesizes current mechanistic understanding with rigorous safety protocols to ensure researcher protection and experimental integrity.

Compound Profile & Mechanism of Action

To handle T-2307 safely, one must understand its biological behavior. Its selectivity for fungal mitochondria over mammalian mitochondria is the basis of its therapeutic index, but this does not negate the risk of toxicity in concentrated powder form.

Chemical Identity

-

Common Name: T-2307 (this compound)

-

CAS Number (Salt Form): 873546-38-4 (Pentahydrate Trihydrochloride) – Most common for research.

-

CAS Number (Free Base): 873546-31-7[3]

-

Appearance: White to off-white powder.

Mechanism of Action (MOA)

T-2307 is actively transported into fungal cells via the spermine/spermidine transport system (specifically the transporter regulated by Agp2 ). Once intracellular, it localizes to the mitochondria, where it inhibits respiratory chain complexes III and IV. This inhibition causes a rapid collapse of the mitochondrial membrane potential (ΔΨm), halting ATP production and leading to fungicidal effects.

Visualizing the Pathway:

Caption: Figure 1. Mechanism of Action of T-2307. The compound exploits polyamine transporters to target fungal mitochondria, inducing metabolic collapse.

Hazard Identification & Safety Profile

Warning: Do not confuse T-2307 with "Picolinamide" (CAS 1452-77-3). Picolinamide is a simple precursor with a mild safety profile. T-2307 is a complex, potent bioactive agent.

GHS Classification (Inferred)

Because T-2307 is investigational, a definitive SDS is often unavailable. Researchers must adopt the "Worst-Case" Precautionary Principle . Based on its structural similarity to Pentamidine (a known toxic agent causing hypotension, hypoglycemia, and nephrotoxicity), the following hazards should be assumed:

| Hazard Category | Hazard Statement (Inferred) | Precaution |

| Acute Toxicity (Oral) | H301: Toxic if swallowed. | Do not eat/drink in lab. Wash hands thoroughly.[4] |

| Target Organ Toxicity | H373: May cause damage to organs (Kidneys, Pancreas) through prolonged exposure. | Avoid chronic inhalation of dust. |

| Eye/Skin Irritation | H319/H315: Causes serious eye irritation/skin irritation. | Wear nitrile gloves and safety goggles. |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Pregnant personnel should avoid handling. |

Occupational Exposure Band (OEB)

Treat T-2307 as OEB 4 (1–10 µg/m³) until specific toxicology data proves otherwise. This requires handling in a contained environment (biosafety cabinet or chemical fume hood).

Handling, Storage & Emergency Protocols

This section outlines the operational "Standard Operating Procedure" (SOP) for T-2307.

Storage Requirements

-

Solid State: Store at -20°C . Desiccate to prevent hydrolysis. Protect from light.

-

Stock Solution (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

-

Container: Amber glass or foil-wrapped polypropylene to minimize photodegradation.

Handling Workflow (Decision Tree)

Caption: Figure 2.[5] Safe Handling Decision Tree. Prioritize containment during the solid-weighing phase to prevent inhalation.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Wash with polyethylene glycol 400 (PEG400) if available, or copious soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses.[4]

-

Spill Cleanup:

Experimental Preparation: Solubility & Formulation

To ensure reproducibility, precise formulation is required. T-2307 is typically supplied as the trihydrochloride salt , which aids water solubility, but DMSO is preferred for long-term stock stability.

Solubility Data

| Solvent | Solubility Limit | Comments |

| Water | ~10–20 mg/mL | Good for immediate use. Prone to hydrolysis over long periods. |

| DMSO | > 50 mg/mL | Preferred for Stock. Stable at -20°C. |

| Ethanol | ~5 mg/mL | Lower solubility; not recommended for high-concentration stocks. |

Stock Solution Protocol (10 mM)

Target: Prepare 1 mL of 10 mM T-2307 stock. Assumption: Molecular Weight of T-2307 (Trihydrochloride Pentahydrate) ≈ 637.04 g/mol (Verify specific batch MW on CoA).

-

Calculate Mass:

-

Weighing: Weigh 6.37 mg of T-2307 powder in a fume hood.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex until clear (approx. 30 seconds).

-

Sterilization: If required for cell culture, filter through a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate as it may bind the drug).

-

Aliquot: Dispense into 50 µL aliquots in amber tubes. Freeze at -20°C.

References

-

Mitsuyama, J., et al. (2008). In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine. Antimicrobial Agents and Chemotherapy.[1][2]

-

Shibata, T., et al. (2012). T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast. Antimicrobial Agents and Chemotherapy.[1][2]

-

Nishikawa, H., et al. (2016). T-2307, a novel arylamidine, is transported into Candida albicans by a high-affinity spermine and spermidine carrier regulated by Agp2. Journal of Antimicrobial Chemotherapy.

-

MedChemExpress. T-2307 Product Information and Safety Guidelines.

-

Wiederhold, N. P., et al. (2016). The Novel Arylamidine T-2307 Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans.[1] Antimicrobial Agents and Chemotherapy.[1][2]

Sources

- 1. The Novel Arylamidine T-2307 Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA全球物质登记数据库-T [drugfuture.com]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. carlroth.com [carlroth.com]

GHS hazard and precautionary statements for Picolinimidamide

An In-Depth Technical Guide to the GHS Hazard and Precautionary Statements for Picolinimidamide

Introduction: Navigating the Chemical Safety Landscape

This compound, a pyridinecarboximidamide, serves as a valuable building block in medicinal chemistry and drug development. Its structural motifs are of significant interest to researchers exploring novel therapeutic agents. However, like any chemical substance, understanding its intrinsic hazards is a prerequisite for safe handling and successful experimentation. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal framework for this understanding. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the , moving beyond mere lists to explain the causality behind safety protocols and ensure a self-validating system of laboratory practice.

Section 1: Consolidated GHS Hazard Profile of this compound

The first step in any laboratory workflow is a thorough hazard assessment. This compound presents several health and environmental hazards that must be understood and mitigated. Data from various suppliers and databases indicate a consistent, albeit sometimes varied, hazard profile. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in use, as classifications can differ slightly between suppliers or for different forms of the compound (e.g., the free base versus a salt like this compound Hydrochloride).

The primary hazards associated with this compound are summarized below. The signal word assigned to this combination of hazards is typically "Danger" due to the risk of serious eye damage[1].

| GHS Hazard Class | Category | Hazard Statement Code | Hazard Statement Text |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335 | May cause respiratory irritation[1][5][6] |

| Hazardous to the Aquatic Environment, Short-term | Category 3 | H402 | Harmful to aquatic life |

Expert Analysis of Hazard Statements:

-

H302 - Harmful if swallowed: This classification falls under Acute Toxicity (Oral), Category 4. It signifies that accidental ingestion of a relatively small quantity of this compound can cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous personal hygiene[1].

-

H315 - Causes skin irritation: A Category 2 classification indicates that direct contact can cause inflammation, redness, and discomfort[1][2][3][4]. This hazard is the primary driver for precautionary statements mandating the use of protective gloves and clothing.

-

H318 - Causes serious eye damage: This is a Category 1 hazard and is among the most severe classifications for this compound[1]. It implies a risk of irreversible or long-term damage to the eye upon contact. The distinction between "eye irritation" (H319) and "serious eye damage" (H318) is critical; H318 necessitates more stringent eye protection, such as chemical splash goggles or a face shield, as standard safety glasses may not provide adequate protection.

-

H335 - May cause respiratory irritation: As a Category 3 Specific Target Organ Toxicity (STOT) hazard, this compound dust or aerosols can irritate the respiratory tract[1][5][6]. This necessitates handling the solid material in a well-ventilated area, preferably within a fume hood, to prevent inhalation.

-

H402 - Harmful to aquatic life: This environmental hazard classification requires careful consideration for waste disposal. This compound should not be released into drains or the environment. All waste must be collected and disposed of according to institutional and local environmental regulations.

Section 2: GHS Pictograms and Signal Word

The GHS uses standardized pictograms for at-a-glance hazard recognition. Based on the consolidated hazard profile, the following pictograms must be displayed on the label for this compound:

| Pictogram | Meaning | Associated Hazards |

| Exclamation Mark | Acute Toxicity (oral), Skin Irritant, Respiratory Irritant | |

| Corrosion | Serious Eye Damage |

The designated Signal Word is Danger . This word is used for more severe hazards and is triggered in this case by the H318 "Causes serious eye damage" classification[1].

Section 3: Precautionary Statements (P-Statements) for Safe Handling

Precautionary statements provide explicit, actionable instructions for minimizing the risks associated with the identified hazards. They are logically grouped into four categories.

Prevention

These statements are foundational to a safe experimental protocol.

| P-Statement Code | P-Statement Text | Expert Rationale and Protocol Integration |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] | Directly mitigates the H335 respiratory irritation hazard. Protocol: Always handle solid this compound in a certified chemical fume hood. When weighing, use an enclosure or a ventilated balance safety enclosure. |

| P264 | Wash skin thoroughly after handling.[2][3] | Addresses the H315 skin irritation hazard and the risk of accidental ingestion from contaminated hands. Protocol: After handling the material and before leaving the lab, wash hands and forearms thoroughly with soap and water. |

| P270 | Do not eat, drink or smoke when using this product.[1] | A fundamental laboratory practice that directly prevents accidental ingestion (H302). |

| P271 | Use only outdoors or in a well-ventilated area.[1][5] | Reinforces the requirement to control airborne exposure (H335). In a research setting, this translates to using a chemical fume hood. |

| P273 | Avoid release to the environment. | This is the primary control for the H402 aquatic toxicity hazard. Protocol: All contaminated materials (e.g., pipette tips, weighing paper) and excess reagents must be disposed of in a designated hazardous waste container, never in the trash or sink. |

| P280 | Wear eye protection/face protection.[2][3] | The most critical preventive measure. Protocol: Due to the H318 risk of serious eye damage, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk. |

Response

These statements dictate the immediate actions to take in the event of an exposure.

| P-Statement Code | P-Statement Text | Expert Rationale and Protocol Integration |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | Addresses H302. Emergency Protocol: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Have the SDS available for medical personnel. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][5] | The immediate first aid for skin contact (H315). Emergency Protocol: Remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] | First aid for respiratory exposure (H335). Emergency Protocol: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help. |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | This detailed procedure is a direct consequence of the severe H318 hazard. Emergency Protocol: Seconds are critical. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible without causing further injury. Seek immediate, professional medical attention. |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | A follow-up to P302+P352, indicating that medical attention is necessary if irritation persists after initial washing. |

Storage

Proper storage is essential for maintaining chemical integrity and preventing accidental exposure.

| P-Statement Code | P-Statement Text | Expert Rationale and Protocol Integration |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | Prevents the release of dust or vapors into the laboratory environment. Protocol: Store in a designated, clearly labeled cabinet away from incompatible materials. Ensure the container cap is securely fastened after each use. |

| P405 | Store locked up.[1][5] | This statement is often associated with chemicals of higher toxicity or security concern. It ensures that only authorized and trained personnel have access to the material. |

Disposal

Safe disposal protects both personnel and the environment.

| P-Statement Code | P-Statement Text | Expert Rationale and Protocol Integration |

| P501 | Dispose of contents/container to in accordance with local regulation.[1][5] | A directive to follow established hazardous waste procedures, driven by both the human health hazards and the H402 environmental hazard. Protocol: Collect all this compound waste in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety professionals. |

Section 4: A Self-Validating Workflow for GHS-Based Chemical Safety

To ensure scientific integrity and trustworthiness in experimental design, safety protocols must be a self-validating system. The following workflow illustrates how to derive and implement necessary safety controls directly from GHS information, ensuring that every choice is backed by authoritative data.

Sources

- 1. This compound | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound Hydrochloride | 51285-26-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.co.uk [fishersci.co.uk]

The Picolinimidamide Moiety: Reactivity, Synthesis, and Applications

The following technical guide details the fundamental reactivity, synthesis, and applications of the picolinimidamide moiety.

An In-Depth Technical Guide for Medicinal & Coordination Chemists

Executive Summary & Structural Definition

The This compound moiety (Pyridine-2-carboximidamide) represents a privileged scaffold in both medicinal chemistry and organometallic catalysis.[1] Structurally, it consists of a pyridine ring fused at the C2 position to an amidine group (

This moiety acts as a bidentate ligand in coordination chemistry and a bioisostere for guanidine or benzamidine in drug design.[1] Its utility is defined by three core reactivity patterns:

-

Tunable Basicity: The electron-withdrawing nature of the pyridine ring modulates the pKa of the amidine, making it less basic than alkyl amidines but sufficiently protonated at physiological pH to mimic arginine.[1]

-

Chelation Potential: The proximity of the pyridine nitrogen (

) and the amidine nitrogen ( -

Hydrolytic Susceptibility: The amidine carbon is electrophilic; under aqueous conditions, it is prone to hydrolysis, reverting to the thermodynamically stable picolinamide.[1]

Electronic Structure & Tautomerism

The reactivity of this compound is governed by its tautomeric equilibrium.[1] Unlike simple benzamidines, this compound possesses an intramolecular hydrogen bond acceptor (the pyridine nitrogen) that influences the preferred tautomer.[1]

Tautomeric Equilibrium

In non-polar solvents, the E-isomer is often stabilized by an intramolecular hydrogen bond between the amidine proton and the pyridine nitrogen.[1] This "pre-organized" state is critical for its efficacy as a bidentate ligand.[1]

[1]

Basicity (pKa)

-

Alkyl Amidines: pKa ~ 12.0[1]

-

Benzamidine: pKa ~ 11.6[1]

-

This compound: pKa ~ 8.5 – 10.0

-

Mechanism:[1][2][3][4][5] The pyridine ring exerts a negative inductive effect (-I), withdrawing electron density from the amidine carbon and destabilizing the protonated cation relative to alkyl analogs.[1] This lower pKa improves bioavailability by ensuring a fraction of the molecule remains uncharged at intestinal pH (approx. 6-7), aiding membrane permeability.[1]

-

Synthetic Pathways[1][6]

Synthesis of the this compound moiety generally proceeds from 2-cyanopyridine.[1] The choice of method depends on substrate sensitivity and the need for anhydrous conditions.[1]

Method A: The Pinner Synthesis (Classical)

This method involves the acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester, followed by ammonolysis.[1]

-

Pros: Robust, scalable, uses inexpensive reagents.[1]

-

Cons: Requires anhydrous HCl; harsh conditions can hydrolyze sensitive functional groups.[1]

Method B: LiHMDS Addition (Modern)

A direct addition of Lithium Hexamethyldisilazide (LiHMDS) to the nitrile, followed by acidic workup.[1]

-

Pros: Mild conditions, high yield, avoids isolation of unstable imidates.[1]

-

Cons: Requires inert atmosphere and cryogenic temperatures (-78°C to 0°C).[1]

[1]

Fundamental Reactivity & Degradation[1]

Understanding the degradation pathways is critical for formulation and storage.[1]

Hydrolysis

The primary degradation pathway is hydrolysis of the amidine group to picolinamide .[1] This reaction is pH-dependent and catalyzed by both acids and bases.[1]

-

Mechanism: Nucleophilic attack of water at the amidine carbon (

).[1] -

Prevention: Store as the HCl salt in a desiccator.[1] In solution, maintain pH < 6 or use non-aqueous co-solvents (DMSO/PEG) to reduce water activity.[1]

Coordination Chemistry (The "Persilylamidine" Route)

For organometallic applications, the hydrochloride salt is often unsuitable due to the release of corrosive HCl upon complexation.[1]

-